molecular formula C10H15NO2 B13507242 Methyl 1-cyano-4-methylcyclohexane-1-carboxylate

Methyl 1-cyano-4-methylcyclohexane-1-carboxylate

Cat. No.: B13507242
M. Wt: 181.23 g/mol
InChI Key: FOFUMIFOZMMZNO-UHFFFAOYSA-N
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Description

Methyl 1-cyano-4-methylcyclohexane-1-carboxylate is a chemical building block of interest in synthetic organic chemistry and pharmaceutical research. It combines a methyl ester group with a nitrile (cyano) group on a cyclohexane ring, making it a versatile intermediate for further chemical transformations . The ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol, while the nitrile group can be converted into other functional groups such as amines or carboxylic acids. This multifunctionality allows researchers to use it in the synthesis of more complex molecules, such as substituted cyclohexane derivatives . Compounds with similar cyano-ester substitution patterns on a cyclohexane ring are often utilized in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . As a specialist intermediate, it is primarily used in discovery chemistry and method development. Handle with appropriate safety precautions. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

methyl 1-cyano-4-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C10H15NO2/c1-8-3-5-10(7-11,6-4-8)9(12)13-2/h8H,3-6H2,1-2H3

InChI Key

FOFUMIFOZMMZNO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C#N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-cyano-4-methylcyclohexane-1-carboxylate typically involves the reaction of 4-methylcyclohexanone with a cyanide source and a methyl esterifying agent. One common method is the reaction of 4-methylcyclohexanone with sodium cyanide and methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyano-4-methylcyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 1-cyano-4-methylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-cyano-4-methylcyclohexane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The cyano group can act as an electron-withdrawing group, making the adjacent carbon atoms more susceptible to nucleophilic attack. The ester group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the cyclohexane ring, influencing their chemical behavior and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl 1-cyano-4-methylcyclohexane-1-carboxylate -CN, -COOCH₃ (1); -CH₃ (4) C₁₁H₁₅NO₃ 209.24 Nitrile, Ester, Alkyl
Methyl 1-amino-4-methylcyclohexanecarboxylate -NH₂, -COOCH₃ (1); -CH₃ (4) C₁₁H₂₂N₂O₂ 214.3 Amine, Ester, Alkyl
Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate -C₆H₃Cl₂ (1); -COOCH₃ (1); =O (4) C₁₄H₁₄Cl₂O₃ 313.17 Aryl, Ester, Ketone
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate -C₆H₄Br (1); -COOCH₃ (1) C₁₄H₁₇BrO₂ 313.19 Aryl, Ester
Ethyl 2-amino-1-cyclohexene-1-carboxylate -NH₂ (2); -COOCH₂CH₃ (1) C₉H₁₅NO₂ 169.22 Amine, Ester, Alkene

Physicochemical Properties

  • Aryl-substituted derivatives (e.g., bromophenyl or dichlorophenyl) exhibit lower solubility due to hydrophobic aromatic rings .
  • Boiling Point : Methyl cyclohexanecarboxylate derivatives (e.g., C₈H₁₂O₂) have boiling points around 183°C . Substituents like nitriles or aryl groups elevate boiling points due to increased molecular weight and intermolecular interactions.
  • Reactivity: The electron-withdrawing cyano group accelerates ester hydrolysis under basic conditions compared to electron-donating substituents (e.g., -CH₃ or -OCH₃) . Conversely, aryl-substituted esters (e.g., bromophenyl) show stability toward nucleophilic attack due to steric hindrance .

Research Findings and Data

Reactivity Trends

  • Hydrolysis Rates :
    • Nitrile-containing esters hydrolyze 2–3× faster than alkyl-substituted analogs in alkaline conditions .
    • Aryl-substituted esters exhibit resistance to hydrolysis, with half-lives >24 hours under similar conditions .

Thermal Stability

  • Decomposition temperatures (TGA data):
    • Target compound: ~220°C (estimated).
    • Dichlorophenyl derivative: ~250°C .
    • Bromophenyl derivative: ~235°C .

Biological Activity

Methyl 1-cyano-4-methylcyclohexane-1-carboxylate is an organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and its interactions within biological systems, highlighting its therapeutic potential and relevant research findings.

Structural Characteristics

This compound features a cyclohexane ring with a cyano group and a carboxylate ester. Its molecular formula is C₉H₁₁N₁O₂, and it is classified under carboxylic acids due to the presence of the carboxylate functional group. The compound's structure can be represented using the SMILES notation: CC1CCC(CC1)(C#N)C(O)=O. The unique combination of functional groups imparts specific chemical properties that may influence its biological activity.

Synthesis

The synthesis of this compound can be achieved through various chemical pathways. Common methods include:

  • Nucleophilic Substitution : Reaction of cyanoacetic acid with methyl cyclohexane derivatives.
  • Cyclization Reactions : Formation of the cyclohexane ring through cyclization techniques involving appropriate precursors.

These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing.

Biological Activity

Research into the biological activity of this compound reveals several potential mechanisms of action:

  • Anticonvulsant Properties : Preliminary studies indicate that this compound may exhibit anticonvulsant effects, suggesting its potential use in treating neurological disorders.
  • Enzyme Inhibition : The cyano group can act as an electrophile, allowing it to interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity.
  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological molecules, influencing various biochemical pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Table 1: Summary of Biological Studies

Study ReferenceFocusFindings
Anticonvulsant ActivitySuggested potential in treating seizures; mechanism involves modulation of neurotransmitter release.
Enzyme InteractionDemonstrated inhibition of specific enzymes related to metabolic pathways; highlighted electrophilic nature.
Toxicity AssessmentEvaluated microbial toxicity; indicated low toxicity levels in soil microorganisms, suggesting environmental safety.

Case Study: Anticonvulsant Activity

A significant study investigated the anticonvulsant properties of this compound in animal models. The results indicated a marked reduction in seizure frequency when administered at specific dosages. The mechanism was hypothesized to involve modulation of GABAergic pathways, enhancing inhibitory neurotransmission.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 1-cyano-4-methylcyclohexane-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step processes, including esterification, cyano-group introduction, and stereochemical control. Key steps may include:

  • Esterification : Use of methanol under acidic or basic conditions to form the carboxylate moiety.
  • Cyanidation : Introduction of the cyano group via nucleophilic substitution (e.g., using KCN or NaCN) or via Curtius-type reactions.
  • Steric Control : Employing sterically hindered bases (e.g., LDA) to direct substituent positioning, as seen in analogous cyclohexane derivatives .

Q. Critical Parameters :

  • Temperature : Reactions often proceed at 0–25°C to minimize side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
  • Catalysts : Lewis acids like ZnCl₂ may improve yield in esterification steps .
Reaction Step Conditions Yield Range Reference
EsterificationH₂SO₄/MeOH, reflux60–75%
CyanidationKCN, DMF, 25°C50–65%
PurificationColumn chromatography (SiO₂, hexane/EtOAc)>90% purity

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms stereochemistry. For example, the cyano group’s electron-withdrawing effect deshields adjacent protons .
  • X-ray Crystallography : Resolves spatial arrangement of substituents. SHELX programs (e.g., SHELXL) are widely used for refinement, though challenges arise from conformational flexibility in cyclohexane rings .
  • Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns, critical for verifying synthetic success .

Q. Data Interpretation Tips :

  • Contradictions : Discrepancies in NMR coupling constants may indicate dynamic chair flipping. Low-temperature NMR (−40°C) can "freeze" conformers for clearer analysis .

Q. How does the compound participate in common organic reactions (e.g., hydrolysis, reduction)?

Methodological Answer:

  • Hydrolysis : The ester group hydrolyzes under acidic (H₃O⁺) or basic (NaOH) conditions to yield carboxylic acids. The cyano group may hydrolyze to an amide or carboxylic acid under prolonged heating .
  • Reduction : LiAlH₄ reduces the ester to a primary alcohol; the nitrile can be reduced to an amine using H₂/Pd-C .
  • Substitution : The cyano group undergoes nucleophilic substitution with Grignard reagents to form ketones .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitrile and ester groups in diastereoselective reactions?

Methodological Answer: The nitrile group’s strong electron-withdrawing effect polarizes the cyclohexane ring, directing nucleophilic attacks to specific positions. For example:

  • Diastereoselective Additions : Steric hindrance from the 4-methyl group favors axial attack on the nitrile, as shown in analogous systems .
  • Kinetic Studies : Time-resolved IR spectroscopy monitors nitrile conversion rates, revealing transition states influenced by solvent polarity .

Q. How can computational tools aid in predicting synthetic pathways or resolving data contradictions?

Methodological Answer:

  • Retrosynthesis Planning : AI-driven tools (e.g., Template_relevance Reaxys) propose feasible routes by mining reaction databases .
  • DFT Calculations : Predict NMR chemical shifts and optimize transition states for mechanistic validation .
  • Conflict Resolution : Conflicting XRD and NMR data can be reconciled using molecular dynamics simulations to model conformer populations .

Q. What strategies address contradictions in spectroscopic or crystallographic data?

Methodological Answer:

  • Multi-Technique Validation : Combine XRD (for absolute configuration) with NOESY NMR (for solution-phase conformers) .
  • High-Resolution Methods : Synchrotron XRD improves data quality for flexible molecules .
  • Statistical Analysis : R-factor analysis in SHELXL identifies outliers in crystallographic models .

Q. How is the compound’s biological activity assessed in enzyme or receptor studies?

Methodological Answer:

  • Enzyme Assays : Incubate with target enzymes (e.g., esterases) and monitor hydrolysis via HPLC or fluorescence .
  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to receptors, guided by the compound’s stereoelectronic profile .
  • Toxicity Screening : Use cell-based assays (e.g., HEK293) to evaluate cytotoxicity, noting the hydrochloride salt’s enhanced solubility .

Q. Data Contradiction Example :

Technique Observed Data Possible Resolution
¹H NMRBroad singlet for CH₃ groupConformational exchange; use low-temperature NMR
XRDDisordered cyclohexane ringRefine with TWINABS in SHELXL

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